molecular formula C29H44ClN5O18P4 B1678542 吡罗那啶四磷酸盐 CAS No. 76748-86-2

吡罗那啶四磷酸盐

货号 B1678542
CAS 编号: 76748-86-2
分子量: 420.2668
InChI 键: XBTXQAIQZLVVRR-IAIGYFSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyronaridine Tetraphosphate is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is used in combination with artesunate for the treatment of uncomplicated P. falciparum malaria . It also presents a marked antitumor activity and has revealed efficacy for the treatment of other parasitic diseases .


Synthesis Analysis

Two routes to the antimalarial drug Pyronaridine have been described . The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87% . Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .


Molecular Structure Analysis

Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol . The pyronaridine nucleus is based on mepacrine (a 9-aminoacridine) with the addition of an amodiaquine-like side chain .


Chemical Reactions Analysis

The synthesis of Pyronaridine involves a series of chemical reactions, including a two-step, one-pot transformation in an aqueous surfactant medium . The process also involves an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions .


Physical And Chemical Properties Analysis

Pyronaridine Tetraphosphate is a yellow, odorless powder with a bitter taste . It is administered as pyronaridine tetraphosphate (56.89% base) .

科学研究应用

为埃博拉病毒重新利用

由于其有效的抗疟疾特性,吡罗那啶四磷酸盐被确定为治疗埃博拉病毒(EBOV)感染的潜在候选药物。研究表明,吡罗那啶可以被重新用作抗病毒药物,对EBOV表现出有希望的结果,并在感染期间可能作为免疫调节剂(Lane et al., 2019)

药代动力学分析

研究集中在了解Sprague-Dawley大鼠体内吡罗那啶四磷酸盐的吸收、分布、排泄和药代动力学方面。该研究揭示了药物在体内的行为,包括其吸收模式、峰值血浓度时间以及主要通过尿液排泄。这项研究的发现与在乌干达进行的吡罗那啶/青蒿素(Pyramax)II期临床试验中观察到的结果相当(Park & Pradeep, 2010)

巴贝虫病的联合治疗

在巴贝虫病治疗背景下,探讨了吡罗那啶四磷酸盐在联合治疗中的潜力。研究突出了吡罗那啶与其他药物联合使用时的协同效应,表明其相对于单药疗法的增效作用。研究为最佳联合比例及其对体外寄生虫生长和体内模型的影响提供了见解(El-Sayed et al., 2020)

理化性质

了解吡罗那啶的理化性质对于其制剂和药效至关重要。一项研究考察了这些性质,包括紫外-可见光谱分析、在各种溶剂中的溶解度以及疏水性指数的测定。研究结果为改善吡罗那啶的生物利用度提供了宝贵数据,特别是关于其口服给药(Adegoke, Babalola, Oshitade, & Famuyiwa, 2006)

未来方向

Pyronaridine Tetraphosphate has shown promise in the ongoing fight against the SARS-CoV-2 virus responsible for the COVID-19 pandemic . It represents an excellent potential therapeutic candidate for COVID-19 treatment individually, or in combination with other approved antivirals . It also has potential as a therapeutic option for the treatment of highly pathogenic coronaviruses such as SARS-CoV-1, MERS-CoV, and future coronaviruses yet to emerge .

属性

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUQEKXHQFYULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44ClN5O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998059
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyronaridine Tetraphosphate

CAS RN

76748-86-2
Record name Pyronaridine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076748862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyronaridine tetraphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRONARIDINE TETRAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T289F9ACO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyronaridine Tetraphosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyronaridine Tetraphosphate
Reactant of Route 3
Reactant of Route 3
Pyronaridine Tetraphosphate
Reactant of Route 4
Reactant of Route 4
Pyronaridine Tetraphosphate
Reactant of Route 5
Reactant of Route 5
Pyronaridine Tetraphosphate
Reactant of Route 6
Reactant of Route 6
Pyronaridine Tetraphosphate

Citations

For This Compound
242
Citations
TR Lane, C Massey, JE Comer… - PLoS neglected …, 2019 - journals.plos.org
… We identified pyronaridine tetraphosphate as a potential candidate as it is an approved drug in the European Union which is currently used in combination with artesunate as a …
Number of citations: 0 journals.plos.org
TR Lane, C Massey, JE Comer, AN Freiberg, H Zhou… - Antiviral research, 2020 - Elsevier
… One of these molecules is the antimalarial pyronaridine tetraphosphate (IC 50 range of 0.82–1.30 μM against three strains of EBOV and IC 50 range of 1.01–2.72 μM against two strains …
Number of citations: 0 www.sciencedirect.com
SH Park, K Pradeep - Journal of biomedicine and biotechnology, 2010 - ncbi.nlm.nih.gov
The main objective of this investigation was to determine the absorption, distribution, excretion, and pharmacokinetics of the antimalarial drug pyronaridine tetraphosphate (PNDP) in …
Number of citations: 0 www.ncbi.nlm.nih.gov
SAES El-Sayed, MA Rizk, AE Ringo, Y Li, M Liu… - Parasitology …, 2021 - Elsevier
The inhibitory efficacies of pyronaridine tetraphosphate (PYR), when used in combination with two novel and potent antibabesial drugs; clofazimine (CF), and MMV396693 were …
Number of citations: 0 www.sciencedirect.com
DW Lee, SK Lee, JH Cho, SS Yoon - Bulletin of the Korean …, 2014 - koreascience.or.kr
… Pyronaridine tetraphosphate (1) is a well-known antimalarial … for the manufacture of pyronaridine tetraphosphate. Each step of its … to produce high quality pyronaridine tetraphosphate. …
Number of citations: 0 www.koreascience.or.kr
Y Liu, Z Zhang, A Wu, X Yang, Y Zhu… - … Process Research & …, 2014 - ACS Publications
… Thus, developing a process for the preparation of pyronaridine tetraphosphate that can control the formation of impurities and does not require tedious purification techniques in obtaining the …
Number of citations: 0 pubs.acs.org
SH Park, K Pradeep, SH Jang - Journal of Labelled …, 2007 - Wiley Online Library
… Abstract: Pyronaridine tetraphosphate is an antimalarial drug which is currently being … We synthesized carbon-14-labelled pyronaridine tetraphosphate (14C-PNDP, 5) by a classical …
MA Rizk, M AbouLaila, SAES El-Sayed… - Infection and Drug …, 2018 - ncbi.nlm.nih.gov
… , combination therapies of highly effective fluoroquinolone antibiotics (enrofloxacin, enoxacin, and trovafloxacin) with diminazene aceturate, luteolin, or pyronaridine tetraphosphate …
Number of citations: 0 www.ncbi.nlm.nih.gov
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - Antiviral Research, 2020 - Elsevier
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.sciencedirect.com
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - bioRxiv, 2020 - biorxiv.org
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.biorxiv.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。